N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide
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Overview
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a tetrazole ring, a tolyl group, and a propionamide moiety, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide typically involves the reaction of p-tolylamine with sodium azide and triethyl orthoformate to form the tetrazole ring. This is followed by the reaction with propionyl chloride to introduce the propionamide group. The reaction conditions often include the use of catalysts such as Yb(OTf)3 and solvents like DMF or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like water or dichloromethane.
Reduction: LiAlH4, NaBH4 in solvents like ether or THF.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, in solvents like acetonitrile or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.
p-Toluenesulfonamide: Contains a tolyl group and sulfonamide moiety, used in similar applications.
Propionamide: A simpler amide compound with similar reactivity.
Uniqueness
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is unique due to its combination of a tetrazole ring, tolyl group, and propionamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-12(18)13-8-11-14-15-16-17(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGZVYIXHUNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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